3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Description
“3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have significant photophysical properties and have attracted attention in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied. A family of PP derivatives has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . The synthesis involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1 H-pyrazol-5-amine under microwave irradiation at 180 °C .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH 2 -group of the starting aminopyrazole with the Cβ of the compound .Mechanism of Action
Future Directions
The future directions for research on “3-Methyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid” and similar compounds could include further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, their significant photophysical properties make them attractive for research in material science .
Properties
IUPAC Name |
3-methyl-5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-6-13-15-9(12(16)17)5-8(14-11(7)15)10-3-2-4-18-10/h2-6H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBWRXGLFWHTQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=C(C=C(N2N=C1)C(=O)O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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